molecular formula C6H3NO2S B1598393 2-Cyanothiophene-3-carboxylic acid CAS No. 71154-34-2

2-Cyanothiophene-3-carboxylic acid

Cat. No. B1598393
CAS RN: 71154-34-2
M. Wt: 153.16 g/mol
InChI Key: KINIFPQVNPZWGY-UHFFFAOYSA-N
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Description

2-Cyanothiophene-3-carboxylic acid is a chemical compound with the molecular formula C6H3NO2S . It is used in the preparation of thiaplatinacycles . The compound has a molecular weight of 153.16 .


Synthesis Analysis

The synthesis of 2-Cyanothiophene-3-carboxylic acid involves a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . The ratios between the products can be varied by simply changing the promoting base as well as its stoichiometric ratio .


Molecular Structure Analysis

The InChI code for 2-Cyanothiophene-3-carboxylic acid is 1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9) . The InChI key is KINIFPQVNPZWGY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The formation of 3-cyanothiophene derivatives is the major product via a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur . Minor products include 2-aminothiophenes .


Physical And Chemical Properties Analysis

2-Cyanothiophene-3-carboxylic acid is a powder with a melting point of 191-193°C .

Scientific Research Applications

Materials Science and Photovoltaics

2-Cyanothiophene-3-carboxylic acid derivatives are explored for their potential in enhancing solar cell performance. Conductive polymer precursors with carboxylic acid groups, such as 2-Cyanothiophene-3-carboxylic acid, have been investigated for their ability to improve the efficiency of photovoltaic cells. These polymers, when polymerized on a TiO2 layer, serve as photosensitizers and show promising results in terms of charge-transfer processes and cell efficiency optimization. The presence of carboxylic acid groups in these polymers is found to strengthen their binding to the TiO2 layer, which is crucial for the stability and efficiency of photovoltaic cells (Yoon, Kim, Yoon, Won, & Shim, 2011).

Organic Synthesis

In organic chemistry, 2-Cyanothiophene-3-carboxylic acid is a key intermediate in the Gewald reaction, a versatile method for synthesizing 2-aminothiophenes. These compounds are of significant interest due to their wide range of applications in medicinal chemistry and as building blocks for more complex molecules. The Gewald reaction involves the condensation of ketones or aldehydes with cyanoacetates and sulfur, leading to the formation of 2-aminothiophene derivatives. This methodology has been optimized and expanded to include a variety of substrates, providing a straightforward approach to synthesizing 2-aminothiophenes with diverse substitution patterns (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, & Flinn, 2006).

Chemical Sensors

Research has also been conducted on the development of fluorescent sensors based on thiophene derivatives. These sensors exhibit potential for protein detection, leveraging the photophysical properties of thiophene-based compounds. The modification of thiophene molecules with carboxylic acid groups can lead to significant changes in their fluorescence behavior, which can be exploited for bioanalytical applications. Such sensors offer sensitivity and selectivity towards specific proteins, making them valuable tools in biochemical research and diagnostics (Hu, Xia, & Elioff, 2016).

Safety And Hazards

The compound is considered hazardous and should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

3-Cyanothiophene is an important heterocyclic scaffold in bioorganic and medicinal chemistry as a useful synthetic intermediate as well as in materials science as a privileged motif for photovoltaic development . The method for its synthesis was successfully extended to benzoylacetate in place of benzoylacetonitrile to provide thiophene-3-carboxylates .

properties

IUPAC Name

2-cyanothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINIFPQVNPZWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403256
Record name 2-cyanothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanothiophene-3-carboxylic acid

CAS RN

71154-34-2
Record name 2-Cyano-3-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71154-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyanothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyanothiophene-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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